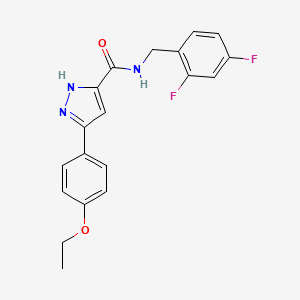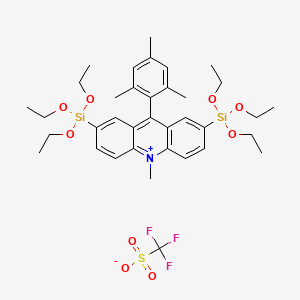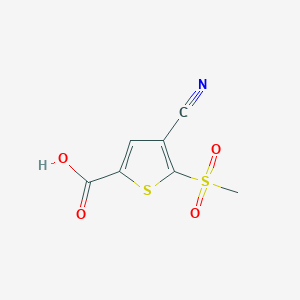
4-Cyano-5-(methylsulfonyl)thiophene-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Cyano-5-(methylsulfonyl)thiophene-2-carboxylic acid is a heterocyclic compound with the molecular formula C7H5NO4S2 and a molecular weight of 231.25 g/mol . This compound is part of the thiophene family, which is known for its diverse applications in medicinal chemistry, material science, and organic synthesis .
准备方法
Synthetic Routes and Reaction Conditions
One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The reaction conditions often require a base such as sodium hydroxide and a solvent like ethanol.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale Gewald reactions or other condensation reactions that can be optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the consistent quality of the product.
化学反应分析
Types of Reactions
4-Cyano-5-(methylsulfonyl)thiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the cyano or sulfonyl groups.
Substitution: The thiophene ring can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
科学研究应用
4-Cyano-5-(methylsulfonyl)thiophene-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of organic semiconductors and other advanced materials.
作用机制
The mechanism of action of 4-Cyano-5-(methylsulfonyl)thiophene-2-carboxylic acid involves its interaction with specific molecular targets. The cyano and sulfonyl groups can form hydrogen bonds and other interactions with enzymes and receptors, affecting their activity. The thiophene ring can also participate in π-π stacking interactions, which are important in the binding to biological targets .
相似化合物的比较
Similar Compounds
Thiophene-2-carboxylic acid: Lacks the cyano and methylsulfonyl groups, making it less versatile in certain applications.
5-Methylsulfonylthiophene-2-carboxylic acid: Similar but lacks the cyano group, affecting its reactivity and binding properties.
Uniqueness
4-Cyano-5-(methylsulfonyl)thiophene-2-carboxylic acid is unique due to the presence of both cyano and methylsulfonyl groups, which enhance its reactivity and binding capabilities. This makes it a valuable compound in various fields of research and industry.
属性
分子式 |
C7H5NO4S2 |
|---|---|
分子量 |
231.3 g/mol |
IUPAC 名称 |
4-cyano-5-methylsulfonylthiophene-2-carboxylic acid |
InChI |
InChI=1S/C7H5NO4S2/c1-14(11,12)7-4(3-8)2-5(13-7)6(9)10/h2H,1H3,(H,9,10) |
InChI 键 |
KMZWYZPJUUGERL-UHFFFAOYSA-N |
规范 SMILES |
CS(=O)(=O)C1=C(C=C(S1)C(=O)O)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



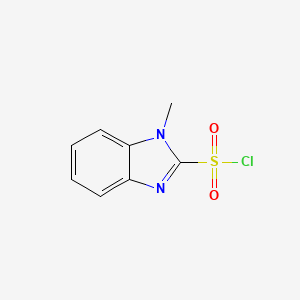

![2,4-Dimethyl-6-[6-(oxan-4-yl)-1-(1-phenylethyl)imidazo[4,5-c]pyridin-2-yl]pyridazin-3-one](/img/structure/B12509203.png)
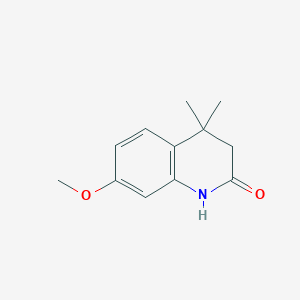


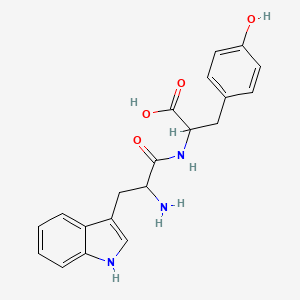
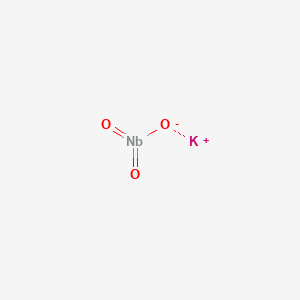
![(2R,3S,7R,8S)-5-methyl-8-phenyl-5,9,19-triazapentacyclo[10.7.0.0^{2,9}.0^{3,7}.0^{13,18}]nonadeca-1(12),13(18),14,16-tetraene-4,6-dione](/img/structure/B12509234.png)
![5-(pyridin-3-yl)-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B12509242.png)
![N-{1-[2-(diphenylphosphanyl)phenyl]ethyl}-2-methylpropane-2-sulfinamide](/img/structure/B12509248.png)
